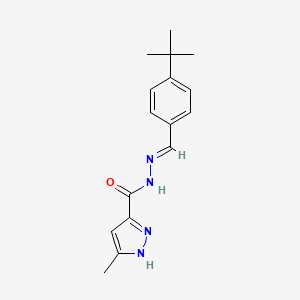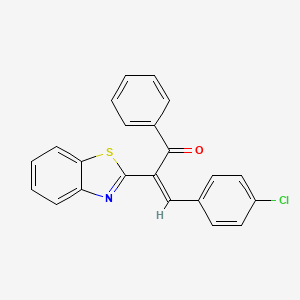
N'-(4-tert-butylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
Vue d'ensemble
Description
N'-(4-tert-butylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biochemistry, and biotechnology. This compound is synthesized using a specific method that involves several chemical reactions, and its mechanism of action is related to its ability to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B).
Mécanisme D'action
The mechanism of action of N'-(4-tert-butylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is related to its ability to inhibit the activity of this compound, which is a critical regulator of insulin signaling pathways. By inhibiting this compound, this compound can enhance insulin sensitivity and glucose uptake, leading to improved glycemic control and reduced risk of diabetes and obesity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its ability to modulate insulin signaling pathways and regulate glucose metabolism. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N'-(4-tert-butylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide in lab experiments include its high potency and specificity for this compound, which allows for precise modulation of insulin signaling pathways. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N'-(4-tert-butylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide. One direction is to investigate its potential applications in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome. Another direction is to explore its role in regulating other signaling pathways involved in cancer development and progression. Finally, further optimization of the synthesis method and formulation of this compound may improve its bioavailability and efficacy in clinical settings.
In conclusion, this compound is a promising chemical compound that has potential applications in various scientific fields, including medicine, biochemistry, and biotechnology. Its synthesis method has been optimized to ensure high yield and purity, and its mechanism of action is related to its ability to inhibit this compound and regulate insulin signaling pathways. Further research on this compound may lead to the development of new treatments for metabolic disorders and cancer.
Applications De Recherche Scientifique
The N'-(4-tert-butylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide inhibitor has been extensively studied for its potential applications in various scientific fields. In the medical field, this compound has been found to have anti-diabetic and anti-obesity effects by regulating insulin signaling pathways. In addition, it has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
N-[(E)-(4-tert-butylphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11-9-14(19-18-11)15(21)20-17-10-12-5-7-13(8-6-12)16(2,3)4/h5-10H,1-4H3,(H,18,19)(H,20,21)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBRFUIDKZOMHA-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-{[(4-ethoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3895460.png)
![3-(2-methoxyethyl)-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3895469.png)
![N-[5'-(aminomethyl)-2'-fluorobiphenyl-3-yl]acetamide](/img/structure/B3895485.png)
![4-[4-(dimethylamino)benzylidene]-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3895490.png)
![N-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-(3-phenylpropyl)-3-piperidinecarboxamide 2-butenedioate](/img/structure/B3895494.png)

![ethyl 2-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3895509.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3895518.png)
![4-methyl-N-[2-(2-thienyl)-1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)vinyl]benzamide](/img/structure/B3895529.png)
![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3895536.png)
![1'-[(6-methyl-2-pyridinyl)methyl]-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B3895550.png)
![4-[(3-ethoxybenzyl)amino]-1-(4-fluorobenzyl)-2-pyrrolidinone](/img/structure/B3895555.png)
![3-[4-[(hydroxyimino)methyl]-3-(5-methyl-2-furyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B3895557.png)
![N-{4-[3-(1-naphthyl)acryloyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3895565.png)